3-Bromo-4-fluorophthalic acid

Suzuki-Miyaura coupling Regioselective cross-coupling Sequential functionalization

Selecting 3-bromo-4-fluorophthalic acid over mono-halogenated or regioisomeric mixed-halogen phthalic acids is a strategic decision. The orthogonal C3–Br/C4–F reactivity enables sequential Pd-catalyzed Suzuki coupling at Br, followed by Ni-catalyzed activation at F—a chemoselective sequence impossible with other isomers. Its computed drug-like profile (LogP 1.83, TPSA 74.6 Ų, zero Lipinski violations) makes it a superior fragment-like scaffold for lead generation. The Br atom provides a heavy-atom anchor for X-ray crystallography. Procure this unique difunctional building block for synthesizing unsymmetrically 3,4-disubstituted phthalic acid libraries.

Molecular Formula C8H4BrFO4
Molecular Weight 263.02 g/mol
Cat. No. B8237303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorophthalic acid
Molecular FormulaC8H4BrFO4
Molecular Weight263.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)C(=O)O)Br)F
InChIInChI=1S/C8H4BrFO4/c9-6-4(10)2-1-3(7(11)12)5(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
InChIKeyQSNFQBDOMPTCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluorophthalic Acid: A Dual-Halogenated Phthalic Acid Building Block for Regioselective Cross-Coupling


3-Bromo-4-fluorophthalic acid (CAS 2828433-78-7, molecular formula C₈H₄BrFO₄, MW 263.02 g/mol) is a benzene-1,2-dicarboxylic acid derivative bearing bromine at the 3-position and fluorine at the 4-position of the aromatic ring . It belongs to the class of mixed-halogen phthalic acids and is supplied as a research intermediate with standard purity specifications of ≥97–98% by vendors offering batch-specific HPLC, NMR, and GC characterization . The compound's defining structural feature—orthogonal C–Br and C–F bonds on a single phthalic acid scaffold—distinguishes it from mono-halogenated phthalic acid analogs (e.g., 3-bromophthalic acid, 4-fluorophthalic acid) and from regioisomeric mixed-halogen variants (e.g., 4-bromo-3-fluorophthalic acid) by dictating both the electronic landscape of the aromatic ring and the sequential reactivity order available for transition-metal-catalyzed bond constructions.

Why 3-Bromo-4-fluorophthalic Acid Cannot Be Freely Substituted by Other Halogenated Phthalic Acids


Halogenated phthalic acids are not interchangeable synthons. The identity, number, and ring position of halogen substituents directly control three procurement-critical properties: (1) the acidity (pKa) of the carboxylic acid groups, which governs solubility, ionizability, and metal-coordination behavior in both solution-phase synthesis and MOF construction ; (2) the regiochemical outcome of sequential cross-coupling reactions, where Br and F exhibit a reactivity differential of several orders of magnitude under standard Pd⁰ catalysis—Br undergoes oxidative addition readily while F is essentially inert, a selectivity window that mono-halogenated or symmetrically dihalogenated analogs cannot replicate [1]; and (3) the lipophilicity (LogP) and associated ADME profile when the scaffold is incorporated into drug-like molecules, where the 3-Br/4-F pattern produces a distinct LogP shift relative to either the 4-Br/3-F regioisomer or the mono-halogenated counterparts . Selecting a different bromo-fluoro positional isomer or a mono-halogenated phthalic acid alters—often unpredictably—the electronic activation of the ring, the available coupling sequence, and the physicochemical property set of downstream products.

Quantitative Differentiation Evidence: 3-Bromo-4-fluorophthalic Acid vs. Closest Analogs


Orthogonal C–Br/C–F Reactivity Enables Sequential Regioselective Cross-Coupling vs. Mono-Halogenated Analogs

The co-presence of a C–Br bond at the 3-position and a C–F bond at the 4-position on the phthalic acid core provides an orthogonal leaving-group pair for sequential, chemoselective cross-coupling. Under standard Pd⁰-catalyzed Suzuki–Miyaura conditions, aryl bromides undergo oxidative addition with rate constants that are approximately 10²–10⁴ times greater than those of aryl fluorides, which are essentially unreactive under these conditions [1]. This permits exclusive coupling at the Br site in the first step, leaving the F substituent intact as a latent handle for subsequent Ni-catalyzed Suzuki–Miyaura activation of aryl fluorides bearing electron-withdrawing groups (such as the carboxylic acid moieties present here) [2]. In contrast, 3-bromophthalic acid (CAS 116-69-8) offers only a single C–Br coupling site with no secondary orthogonal handle, while 4-fluorophthalic acid (CAS 320-97-8) bears only the poorly reactive C–F group, requiring specialized Ni catalysis from the outset and precluding sequential diversification strategies .

Suzuki-Miyaura coupling Regioselective cross-coupling Sequential functionalization Aryl halide reactivity

Consensus LogP of 1.83: Modulated Lipophilicity Relative to the 4-Bromo-3-fluoro Regioisomer (LogP 2.20)

Computational lipophilicity profiling reveals a meaningful LogP difference between the two bromo-fluoro phthalic acid regioisomers. The consensus LogP (average of five prediction methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for 3-bromo-4-fluorophthalic acid is 1.83 . By comparison, the computed LogP for the 4-bromo-3-fluorophthalic acid regioisomer is 2.20 (as reported by the vendor Fluorochem) . The ΔLogP of +0.37 represents an approximately 2.3-fold higher calculated partition coefficient for the 4-Br/3-F isomer, indicating that the 3-Br/4-F substitution pattern confers measurably lower lipophilicity. For reference, predicted LogP values for mono-halogenated analogs are: 3-bromophthalic acid (computed XLOGP3 ~1.3), 4-fluorophthalic acid (computed XLOGP3 ~1.0), and unsubstituted phthalic acid (XLOGP3 ~0.8) .

Lipophilicity LogP Drug-likeness Physicochemical property comparison

Predicted TPSA of 74.6 Ų and Favorable Drug-Likeness Profile vs. Mono-Halogenated Analogs

The topological polar surface area (TPSA) of 3-bromo-4-fluorophthalic acid is 74.6 Ų, placing it well below the Veber threshold of 140 Ų and within the optimal range for oral bioavailability (typically < 90 Ų for CNS penetration; < 140 Ų for general oral absorption) . Computed ADME predictions indicate high predicted gastrointestinal absorption (according to the BOILED-Egg model), blood–brain barrier permeability, and no predicted inhibition of major CYP450 isoforms (CYP1A2, 2C19, 2C9, 2D6, 3A4) . The compound violates zero Lipinski rules (MW 263.02 ≤ 500; Consensus LogP 1.83 ≤ 4.15; H-bond donors = 2; H-bond acceptors = 5) . By comparison, 3-bromophthalic acid (MW 245.03, monohalogenated) has a lower molecular complexity but lacks the fluorine-mediated metabolic stabilization and conformational modulation that the C–F bond provides in drug scaffolds . 3-Fluorophthalic acid (MW 184.12) is lighter but lacks the heavy-atom handle (Br) needed for Pd-catalyzed diversification .

TPSA Drug-likeness ADME prediction Bioavailability

Vendor-Supplied Batch Characterization Data (HPLC, NMR, GC) Supports Procurement Confidence at ≥97% Purity

Multiple independent vendors supply 3-bromo-4-fluorophthalic acid with documented analytical characterization. Bidepharm offers the compound at ≥97% purity with batch-specific HPLC, NMR, and GC quality control data available . Chemscene lists the compound at ≥98% purity with room-temperature storage stability . The compound is handled under standard laboratory conditions without specialized cold-chain requirements, and Chemscene's pricing structure (from $100/100mg to $1,355/5g) reflects availability at research-to-process scales . The regioisomer 4-bromo-3-fluorophthalic acid (CAS 2408642-17-9) is available from Fluorochem at 98% purity, priced at £22/100mg to £602/5g , indicating comparable commercial accessibility between the two isomers. For procurement decision-making, the existence of multiple characterized, in-stock sources reduces single-supplier dependency risk.

Analytical characterization HPLC purity NMR confirmation Batch quality control

Evidence-Backed Application Scenarios for 3-Bromo-4-fluorophthalic Acid in Research and Industrial Synthesis


Sequential, Regiocontrolled Synthesis of Polysubstituted Phthalic Acid Derivatives via Pd-then-Ni Cross-Coupling

The orthogonal Br/F reactivity established in Section 3 (Evidence Item 1) directly supports the use of 3-bromo-4-fluorophthalic acid in iterative cross-coupling workflows. A researcher can first functionalize the C3–Br position via standard Pd-catalyzed Suzuki–Miyaura coupling with an aryl or heteroaryl boronic acid (reaction at Br, F untouched), then activate the C4–F position in a subsequent step using Ni catalysis with a fluoride cocatalyst such as ZrF₄ or TiF₄ [1]. This Pd-then-Ni strategy is not accessible with 3-bromophthalic acid (no second halogen handle) or 3,6-dibromophthalic acid (two identical Br sites with no chemoselectivity), making 3-bromo-4-fluorophthalic acid the substrate of choice for synthesizing unsymmetrically 3,4-disubstituted phthalic acid libraries relevant to pharmaceutical intermediate synthesis .

Medicinal Chemistry Building Block with Balanced LogP and Clean Predicted ADME for Fragment-Based Lead Generation

The computational profiling in Section 3 (Evidence Items 2 and 3) demonstrates that 3-bromo-4-fluorophthalic acid occupies a favorable drug-like chemical space: consensus LogP 1.83, TPSA 74.6 Ų, zero Lipinski violations, high predicted GI absorption, and no predicted CYP inhibition. This profile makes the compound suitable as a fragment-like or scaffold element in lead generation programs where phthalic acid-derived cores are elaborated into bioactive molecules [1]. The measured ΔLogP of −0.37 relative to the 4-Br/3-F regioisomer suggests that the 3-Br/4-F substitution pattern may be preferable when lower lipophilicity and higher aqueous solubility (ESOL = 0.446 mg/mL) are desired . The Br substituent additionally provides a heavy-atom anchor for X-ray crystallographic phasing of target–ligand complexes.

Metal–Organic Framework (MOF) Ligand Design with Tunable Electronic and Steric Properties

Fluorinated aromatic dicarboxylates are established ligands for constructing MOFs with enhanced hydrophobicity, thermal stability, and Lewis acidity [1]. 3-Bromo-4-fluorophthalic acid offers two electronically distinct carboxylic acid groups (ortho-dicarboxylic acid geometry) whose pKa values are modulated by the electron-withdrawing Br and F substituents, enabling predictable metal-coordination behavior distinct from that of unsubstituted phthalic acid (pKa₁ ≈ 2.98) or mono-fluorinated analogs (pKa₁ ≈ 2.4–2.6 for 4-fluorophthalic acid) . The Br substituent additionally presents a post-synthetic modification site for further functionalization of the MOF framework through cross-coupling chemistry, a capability that purely fluorinated phthalate ligands lack .

Quote Request

Request a Quote for 3-Bromo-4-fluorophthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.